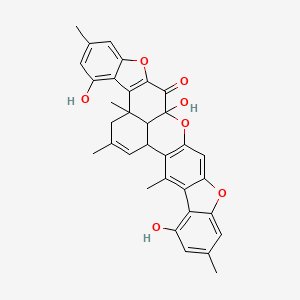
Asticolorin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . Asticolorin B is an extremely weak basic (essentially neutral) compound based on its pKa . It is a toxic metabolite isolated from cultures of Aspergillus multicolor .
Méthodes De Préparation
Asticolorin B is synthesized through a series of complex organic reactions. The structure elucidation of asticolorins A–C, including this compound, is based on X-ray crystallography and detailed studies of their 1H and 13C NMR spectra . The chirality of the C-29 secondary hydroxy group present in asticolorin A, as determined by the method of Horeau, established the absolute configuration
Analyse Des Réactions Chimiques
Asticolorin B undergoes various types of chemical reactions, including oxidation and reduction. As a xanthene derivative, it can participate in electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Asticolorin B has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound to study the behavior of xanthenes and their derivatives. In biology, it is studied for its toxic effects and potential use as a biochemical tool to understand cellular processes. Its toxic nature makes it a subject of interest in medical research, particularly in understanding its mechanism of action and potential therapeutic applications .
Mécanisme D'action
The mechanism of action of Asticolorin B involves its interaction with cellular membranes and proteins. As a xanthene derivative, it can intercalate into DNA and disrupt cellular processes. The molecular targets and pathways involved in its action include the inhibition of key enzymes and disruption of membrane integrity. This leads to cellular toxicity and eventual cell death .
Comparaison Avec Des Composés Similaires
Asticolorin B is similar to other xanthene derivatives, such as fluorescein and eosin. its unique structure and toxic properties set it apart from these compounds. While fluorescein and eosin are widely used as dyes in various applications, this compound’s toxicity limits its use to research settings. Other similar compounds include asticolorins A and C, which share similar structural features but differ in their specific functional groups and biological activities .
Propriétés
Numéro CAS |
93376-71-7 |
|---|---|
Formule moléculaire |
C33H28O7 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
6,16,24-trihydroxy-3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaen-17-one |
InChI |
InChI=1S/C33H28O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30,34-35,37H,12H2,1-5H3 |
Clé InChI |
QPGYUCLUVQROTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C3C(C1)(C4=C(C(=O)C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)OC8=CC(=CC(=C84)O)C)C |
melting_point |
320 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
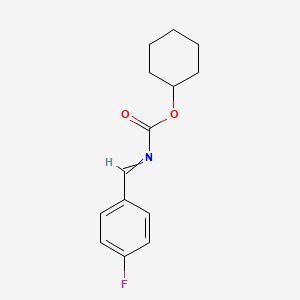
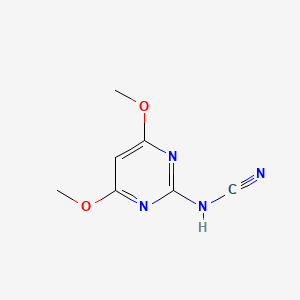

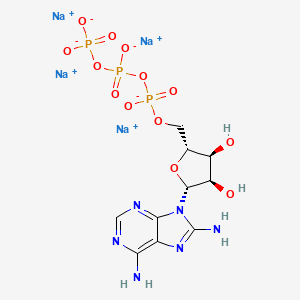
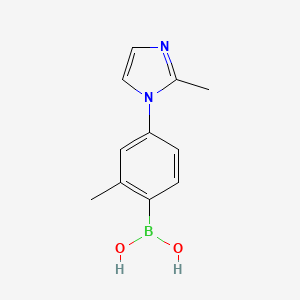

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
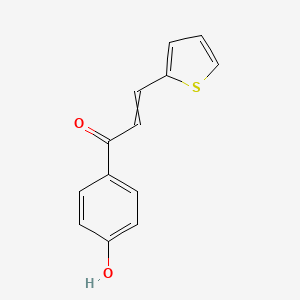
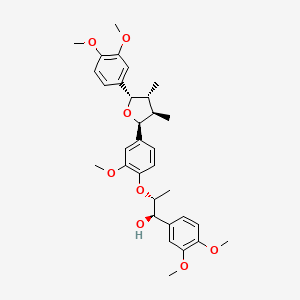


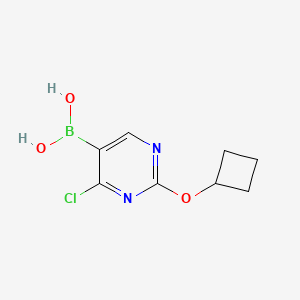
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
